molecular formula C13H21N5 B2631850 N,N-dibutyl-7H-purin-6-amine CAS No. 108245-82-5

N,N-dibutyl-7H-purin-6-amine

Cat. No.: B2631850
CAS No.: 108245-82-5
M. Wt: 247.346
InChI Key: LZSBOVSYRLCELU-UHFFFAOYSA-N
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Description

N,N-dibutyl-7H-purin-6-amine, also known as DB-P6, is a purine derivative that has been extensively studied for its potential applications in scientific research. DB-P6 is a potent inhibitor of the enzyme adenosine deaminase (ADA), which plays a critical role in the metabolism of adenosine and deoxyadenosine. The inhibition of ADA by DB-P6 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Mechanism of Action

The mechanism of action of N,N-dibutyl-7H-purin-6-amine involves its binding to the active site of ADA, which prevents the enzyme from catalyzing the conversion of adenosine to inosine. This inhibition of ADA leads to an increase in the levels of adenosine in the surrounding tissue, which can have a variety of effects on cellular signaling and metabolism. In addition, this compound has been shown to have some activity as an adenosine receptor agonist, which may contribute to its overall effects on cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific context in which it is used. Some of the most commonly observed effects include changes in cellular metabolism, alterations in immune function, and modulation of cardiovascular function. For example, this compound has been shown to inhibit the proliferation of activated T cells by blocking the production of interleukin-2, a key cytokine involved in T cell activation. In addition, this compound has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, which may be related to its ability to modulate adenosine signaling in the heart.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N,N-dibutyl-7H-purin-6-amine in scientific research is its specificity for ADA, which allows researchers to selectively inhibit this enzyme without affecting other pathways. In addition, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for many labs. However, there are also some limitations to using this compound, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on N,N-dibutyl-7H-purin-6-amine, including further studies of its effects on immune function, cardiovascular function, and cancer cell proliferation. In addition, there is growing interest in the development of new drugs that target ADA and other enzymes involved in adenosine metabolism, and this compound may serve as a valuable starting point for these efforts. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be critical for determining its potential as a therapeutic agent.

Synthesis Methods

N,N-dibutyl-7H-purin-6-amine can be synthesized using a variety of methods, but one of the most commonly used is the reaction of 2,6-dichloropurine with butylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a yellow crystalline solid, which can be purified using standard techniques such as recrystallization or chromatography.

Scientific Research Applications

N,N-dibutyl-7H-purin-6-amine has been used in a variety of scientific research applications, including studies of the role of ADA in the immune system, the effects of adenosine signaling on cardiovascular function, and the development of new drugs for the treatment of cancer and other diseases. In particular, this compound has been shown to be a potent inhibitor of ADA in human T cells, which has led to its use as a tool for studying the role of ADA in T cell activation and proliferation.

Properties

IUPAC Name

N,N-dibutyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-3-5-7-18(8-6-4-2)13-11-12(15-9-14-11)16-10-17-13/h9-10H,3-8H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSBOVSYRLCELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323400
Record name N,N-dibutyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108245-82-5
Record name N,N-dibutyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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